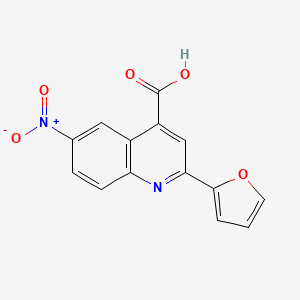

2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C14H8N2O5 |

|---|---|

Molecular Weight |

284.22 g/mol |

IUPAC Name |

2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H8N2O5/c17-14(18)10-7-12(13-2-1-5-21-13)15-11-4-3-8(16(19)20)6-9(10)11/h1-7H,(H,17,18) |

InChI Key |

WKAYTYCZLBGCTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of quinoline derivatives followed by the introduction of the furan ring through a cyclization reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

Substitution: Acid chlorides and alcohols are used in esterification reactions under acidic conditions.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 2-(Furan-2-yl)-6-aminoquinoline-4-carboxylic acid.

Substitution: Esters of this compound.

Scientific Research Applications

2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan and quinoline rings contribute to the compound’s ability to intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Comparison

The target compound belongs to the quinoline-4-carboxylic acid family, characterized by diverse substituents influencing bioactivity. Below is a comparison with three analogues:

Anticancer Activity

- Target Compound :

- eIF4A i28: Structural similarity but with a 4-butylphenyl group instead of a simple furan.

Antimicrobial Activity

- Thiazolidinone Derivatives (): Furan-containing thiazolidinones exhibit broad-spectrum antimicrobial activity, but the target compound’s nitro group may reduce such effects due to differing mechanisms .

Physicochemical and Pharmacokinetic Properties

- Solubility: Limited data available for the target compound. However, analogues like 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid emphasize the need for solubility optimization in drug development .

- Toxicity: The target compound shows selective toxicity (low NIH/3T3 cell line toxicity), a trait shared with 2-[5-(3-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid (IC₅₀ > 500 µg/mL for NIH/3T3) .

Key Differentiators

Nitro Group Advantage : The nitro substituent in the target compound enhances eIF4A inhibition compared to methyl or halogenated analogues, likely due to electron-withdrawing effects stabilizing RNA binding .

Furan vs.

Hybrid Structures: eIF4A i28 demonstrates that combining nitroquinoline with alkylphenyl groups can balance potency and pharmacokinetics .

Biological Activity

2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H9N3O4 and a molecular weight of approximately 284.22 g/mol. Its structure consists of a quinoline core substituted with a furan ring and a nitro group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially by disrupting cellular processes or inhibiting enzyme activity involved in bacterial proliferation. The nitro group is particularly noted for contributing to its cytotoxic effects against pathogens.

2. Anticancer Activity

The compound has also demonstrated promising anticancer properties. It interacts with DNA and proteins, leading to inhibition of cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of key cellular functions, making it a candidate for further development as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Step 1: Formation of the quinoline core through cyclization reactions.

- Step 2: Introduction of the furan ring via electrophilic aromatic substitution.

- Step 3: Nitration to introduce the nitro group at the appropriate position.

These methods ensure that the compound is produced in sufficient purity for research purposes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents can significantly affect both chemical behavior and biological efficacy. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Lacks nitro group; simpler structure | Potentially less cytotoxic than its nitro derivative |

| 6-Nitroquinoline-4-carboxylic acid | Similar quinoline core; no furan | Focused on antibacterial activity |

| 2-(Thienyl)quinoline derivatives | Contains thiophene instead of furan | Different electronic properties affecting reactivity |

| 6-Methylquinoline derivatives | Methyl substitution at position six | Altered lipophilicity impacting bioavailability |

This table illustrates how modifications can lead to different biological activities, highlighting the importance of specific functional groups in enhancing efficacy against target cells.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms:

- Antimicrobial Evaluation: A study evaluated various quinoline derivatives for their antibacterial properties, revealing that compounds with similar structural features to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanism: Research focusing on quinoline derivatives showed that those capable of intercalating DNA or inhibiting topoisomerase enzymes had enhanced anticancer activity. The nitro group in this compound is believed to play a similar role in inducing cytotoxicity in cancer cells .

- In Vivo Studies: Preliminary animal studies indicated that this compound could reduce tumor growth in xenograft models, supporting its potential as a therapeutic agent against certain types of cancer .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | DMF, 80–100°C | Formation of quinoline core |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduction of nitro group |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Isolation of pure product |

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR :

- The quinoline core is confirmed by aromatic protons at δ 7.5–8.5 ppm (quinoline H-5, H-7, H-8).

- Furan protons appear as a doublet (δ 6.3–6.7 ppm) and triplet (δ 7.4–7.6 ppm) .

- The carboxylic acid proton (if present) is observed as a broad peak at δ 12–14 ppm.

- IR Spectroscopy :

- Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

- Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Note: Compare spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced: What is the mechanistic basis for this compound’s inhibition of eukaryotic initiation factor-4A (eIF4A)?

Answer:

This compound acts as an RNA-competitive, ATP-uncompetitive inhibitor of eIF4A, a DEAD-box RNA helicase critical for translation initiation .

- Mechanistic Insights :

- Experimental Validation :

Q. Table 2: Key Biological Activity Data

| Assay Type | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| ATPase Activity | eIF4A | 8.60 μM | |

| Cell Viability | BJAB Cells | 0.46 μM |

Advanced: How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity in cancer models?

Answer:

- Cell Line Selection : Prioritize hematological malignancies (e.g., Burkitt lymphoma) based on reported sensitivity .

- Dose Range : Test 0.1–10 μM (logarithmic increments) to capture EC₅₀ trends.

- Controls : Include untreated cells and a positive control (e.g., cycloheximide).

- Endpoint Assays :

- Data Normalization : Express results as % viability relative to untreated controls.

Note: Validate target engagement via Western blotting of eIF4A downstream effectors (e.g., c-MYC) .

Advanced: How to resolve contradictions in reported biological activities across studies (e.g., variable EC₅₀ values)?

Answer:

Discrepancies may arise from differences in:

Assay Conditions :

- ATP concentration in helicase assays (affects IC₅₀ in ATP-uncompetitive inhibitors) .

- Cell culture media composition (e.g., serum proteins altering compound bioavailability).

Compound Purity : Verify via HPLC (≥95% purity) and LC-MS to exclude degradation products.

Cell Line Heterogeneity : Use authenticated lines (e.g., STR profiling) and replicate across models.

Q. Mitigation Strategy :

- Conduct side-by-side comparisons using standardized protocols.

- Report detailed methods (e.g., ATP concentration, cell passage number) to enable cross-study validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.